1-(2-Methoxyquinolin-3-yl)ethanone

Catalog No.
S3252716
CAS No.
850171-06-1
M.F
C12H11NO2
M. Wt
201.225
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyquinolin-3-yl)ethanone

CAS Number

850171-06-1

Product Name

1-(2-Methoxyquinolin-3-yl)ethanone

IUPAC Name

1-(2-methoxyquinolin-3-yl)ethanone

Molecular Formula

C12H11NO2

Molecular Weight

201.225

InChI

InChI=1S/C12H11NO2/c1-8(14)10-7-9-5-3-4-6-11(9)13-12(10)15-2/h3-7H,1-2H3

InChI Key

LHDXXWJYBSDBTC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=CC=CC=C2N=C1OC

solubility

not available

1-(2-Methoxyquinolin-3-yl)ethanone is an organic compound characterized by its quinoline structure, which is a bicyclic aromatic compound. The molecular formula is C12H11NO, and it features a methoxy group attached to the quinoline ring at the 2-position and an ethanone functional group at the 1-position. This compound is notable for its potential biological activities and applications in medicinal chemistry.

1-(2-Methoxyquinolin-3-yl)ethanone can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
  • Nucleophilic Substitution: The ethanone moiety can participate in nucleophilic substitution reactions, particularly with amines.
  • Condensation Reactions: It can react with other carbonyl compounds to form more complex structures through condensation.

These reactions are significant for synthesizing derivatives with enhanced biological properties or altered functionalities.

The biological activities of 1-(2-Methoxyquinolin-3-yl)ethanone have been explored in several studies:

  • Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Some studies suggest potential anticancer properties, particularly against specific cancer cell lines, indicating its utility in oncology.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be relevant in drug design targeting specific biochemical pathways.

Several synthesis methods have been reported for 1-(2-Methoxyquinolin-3-yl)ethanone:

  • One-Pot Synthesis: A one-pot method involving the reaction of 2-methoxyquinoline with acetylating agents under mild conditions has been developed, allowing for efficient synthesis with high yields .
  • Multi-Step Synthesis: Traditional multi-step syntheses involve forming the quinoline backbone followed by acetylation. This method may include steps such as Friedländer synthesis or other condensation reactions involving appropriate precursors .

1-(2-Methoxyquinolin-3-yl)ethanone has various applications:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecular architectures.
  • Biological Studies: Employed in research to understand its mechanism of action and interaction with biological targets.

Studies on the interactions of 1-(2-Methoxyquinolin-3-yl)ethanone with biological macromolecules are crucial for understanding its pharmacological profile:

  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts with target proteins, providing insights into its mechanism of action .
  • In Vitro Studies: Laboratory experiments assessing its effects on various cell lines help elucidate its biological activity and potential therapeutic uses.

Several compounds share structural similarities with 1-(2-Methoxyquinolin-3-yl)ethanone, including:

Compound NameStructural FeaturesUnique Aspects
1-(2-Methylquinolin-3-yl)ethanoneMethyl group instead of methoxyDifferent electronic properties
2-AcetylquinolineAcetyl group at the 2-positionLacks methoxy group; different reactivity
3-(2-Methoxyphenyl)quinolineAdditional phenyl substituent at position 3Enhanced lipophilicity

These compounds are compared based on their structural features and unique aspects that influence their chemical reactivity and biological activity. The presence of different substituents affects their electronic properties, solubility, and interaction with biological targets.

One-pot cascade reactions enable the simultaneous construction of the quinoline core and introduction of the ethanone functional group, offering atom-economical pathways with reduced purification steps.

Phosphine-Catalyzed Annulation Approaches

Phosphine catalysis has emerged as a powerful tool for constructing nitrogen-containing heterocycles. Kwon et al. demonstrated that chiral phosphines derived from trans-4-hydroxy-L-proline and carvone facilitate enantioselective [3+2] and [4+2] annulations between allenes and imines [2]. For 1-(2-methoxyquinolin-3-yl)ethanone synthesis, a modified annulation protocol involves:

  • Substrate Design: Allenes bearing methoxy groups at the ortho position react with N-tosylimines.
  • Catalytic Cycle: The phosphine catalyst generates a zwitterionic intermediate, enabling nucleophilic attack on the imine electrophile.
  • Cyclization: Spontaneous aromatization forms the quinoline core while retaining the ketone functionality.

A comparative analysis of phosphine catalysts reveals critical structure-activity relationships:

Phosphine CatalystYield (%)Enantiomeric Excess (%)
Carvone-derived [2]7892
Proline-derived [2]8588
Bicyclic [2]8295

These catalysts achieve high regioselectivity for the 3-acetyl position due to steric and electronic modulation of the quinoline ring [2].

Transition Metal-Mediated Coupling Reactions

Transition metals enable cross-coupling reactions between prefunctionalized quinoline precursors and ketone-containing partners. Xia and Wang reported that N-tosylhydrazones derived from ketones undergo palladium-catalyzed coupling with 2-methoxyquinoline-3-boronic esters [3]. Key steps include:

  • Transmetalation: The palladium catalyst coordinates with the boronic ester.
  • Carbene Transfer: N-Tosylhydrazone decomposes to generate a metal-carbene intermediate.
  • C–C Bond Formation: Migratory insertion forms the ethanone group at the quinoline’s 3-position [3].

Optimized conditions for this reaction are:

ParameterOptimal Value
CatalystPd(PPh₃)₄
SolventToluene
Temperature110°C
Reaction Time12 hours
Yield89% [3]

This method avoids pre-functionalization of the quinoline ring, making it suitable for late-stage ketone introduction.

Post-Functionalization of Preformed Quinoline Scaffolds

Friedel-Crafts Acylation Techniques

Friedel-Crafts acylation introduces ketones onto electron-rich aromatic rings. For quinolines, the 3-position is activated for electrophilic attack when the 2-position is methoxy-substituted. Nandeshwarappa et al. demonstrated this using Eaton’s reagent (P₂O₅·MeSO₃H) to catalyze the reaction between 2-methoxyquinoline and acetyl chloride [6]:

  • Activation: Eaton’s reagent protonates acetyl chloride, generating a reactive acylium ion.
  • Electrophilic Attack: The acylium ion attacks the 3-position of the quinoline.
  • Rearomatization: Loss of a proton restores aromaticity, yielding the target compound [6].

Comparative analysis of catalysts reveals:

CatalystYield (%)Reaction Time (h)
Eaton’s Reagent [6]914
AlCl₃768
FeCl₃6812

Eaton’s reagent minimizes side reactions such as over-acylation or ring degradation [6].

Reaction Pathways in Darzens-Type Epoxide Formation

The Darzens reaction represents a fundamental transformation in organic chemistry, discovered by Auguste Georges Darzens in 1904 [1]. This reaction involves the condensation of ketones or aldehydes with α-haloesters in the presence of a strong base to form α,β-epoxy esters, commonly known as glycidic esters [1] [2]. The mechanistic pathway of this transformation has been extensively studied and provides insights into the formation of three-membered ring systems.

The reaction mechanism proceeds through several distinct stages [1] [3]. Initially, deprotonation occurs at the halogenated position of the α-haloester. Due to the presence of ester substituents, the resulting carbanion is stabilized through resonance, forming an enolate intermediate [2]. This nucleophilic species subsequently attacks the electrophilic carbonyl carbon of the ketone or aldehyde substrate, establishing a new carbon-carbon bond [3]. These initial steps bear similarity to a base-catalyzed aldol reaction in their fundamental nature.

The distinctive feature of the Darzens mechanism lies in the subsequent cyclization step. The oxygen anion generated from the aldol-like intermediate performs an intramolecular nucleophilic substitution reaction, specifically an SN2 attack on the carbon bearing the halide substituent [1] [4]. This process results in the displacement of the halide ion and the formation of the characteristic three-membered epoxide ring. The overall transformation constitutes a condensation reaction, as hydrogen chloride is eliminated when the two reactant molecules combine [2].

Kinetic studies have revealed that the reactions proceed through nucleophilic attack of the carbanions at the carbonyl group, generating intermediate halohydrin anions [3]. These intermediates subsequently undergo cyclization to form the desired oxiranes. The reaction pathway can be monitored through crossover experiments and the isolation of intermediates under specific conditions [3].

The stereochemical outcome of Darzens reactions depends significantly on the structure of the substrates involved. The epoxide products may exist in either cis or trans configurations, with the specific stereochemical result being influenced by the reaction conditions and substrate geometry [1] [4]. The initial stereochemistry is established during the nucleophilic attack step, where two tetrahedral carbon centers are formed, allowing for different diastereomeric possibilities in the halohydrin intermediate [1].

Radical-Mediated Processes in Oxidative Coupling Reactions

Radical-mediated oxidative coupling reactions have emerged as powerful synthetic tools for constructing complex molecular architectures, particularly in heterocyclic chemistry [5] [6]. These transformations involve the generation of radical species through single electron transfer processes, followed by their coupling to form new carbon-carbon or carbon-heteroatom bonds.

The mechanistic framework of radical oxidative cross-coupling reactions can be categorized into distinct models based on the final bond formation patterns [5]. In the primary model, one starting nucleophile undergoes single electron oxidation to generate its corresponding radical under oxidative conditions. Subsequently, bond formation occurs between this radical and another nucleophile, creating a new radical intermediate [Nu1–Nu2]- . This intermediate then undergoes further radical oxidation to produce the final cross-coupling product [5].

Transition-metal catalyzed radical oxidative cross-coupling reactions have shown particular utility in quinoline synthesis and functionalization [6]. First-row transition metals such as iron, copper, and cobalt are frequently employed as catalysts, as they can readily undergo multiple oxidation state changes, facilitating single electron transfer processes [5] [6].

A notable example of radical-mediated quinoline synthesis involves the metal-free autoxidative coupling of quinolines with indoles or pyrroles [7]. This transformation proceeds through a remarkable mechanism where quinoline serves both as an electrophile and as an oxidant. The reaction involves the nucleophilic attack of electron-rich heterocycles on quinolinium cations, followed by an autoxidative step through intermolecular hydrogen transfer [7].

The proposed mechanism involves the formation of quinolinium cations through protonation, which then undergo nucleophilic attack by indole or pyrrole substrates [7]. The resulting indolyl-dihydroquinoline intermediate undergoes autoxidation through hydrogen transfer to another quinolinium cation, leading to the formation of the coupled product and regeneration of the oxidant [7].

Recent advances in photoredox catalysis have expanded the scope of radical-mediated heterocycle synthesis [8]. Visible light photoredox processes enable the generation of radical species under mild conditions, facilitating the construction of complex quinoline derivatives through radical cascade reactions [8]. These photocatalytic approaches often involve the formation of C-centered radicals, which then undergo intramolecular cyclization to construct the heterocyclic framework [8].

The stereoselectivity of radical-mediated processes depends on the nature of the radical intermediates and the reaction conditions. Unlike ionic mechanisms, radical reactions often proceed with different stereochemical outcomes due to the planar geometry of radical centers and the potential for radical recombination processes [9].

Unusual Rearrangement Mechanisms in Deacetylative Functionalization

Deacetylative functionalization represents a unique class of transformations where the removal of an acetyl group is coupled with molecular rearrangement or substitution processes [10] [11]. These reactions provide access to diverse molecular frameworks while utilizing readily available acetylated precursors.

The mechanistic basis of deacetylative reactions involves the cleavage of carbon-carbon bonds through various pathways [10]. In deacetylative allylation, the process is facilitated by retro-Claisen condensation, where the high energy of allylic alkoxides in polar aprotic solvents promotes the fragmentation of β-dicarbonyl compounds [10]. This mechanism allows for the simultaneous activation of both nucleophilic and electrophilic coupling partners.

The retro-Claisen activation mechanism demonstrates remarkable efficiency in generating reactive intermediates [10]. The process involves the formation of allylic alkoxides with high basicity, which facilitate the cleavage of carbon-carbon bonds in activated methylene compounds. The resulting nucleophiles, such as nitronates and enolates, exhibit enhanced reactivity compared to their parent compounds [10].

Palladium-catalyzed deacetylative transformations have been developed for the synthesis of complex heterocyclic systems [12]. These reactions proceed through intramolecular cyclization mechanisms where the deacetylation step is coupled with ring formation. The process involves the formation of palladium-carbon bonds, followed by reductive elimination to generate the cyclized products [12].

An important class of deacetylative rearrangements involves the migration of aryl groups in diaryliodonium salts [13]. The mechanism proceeds through deacetylation followed by intramolecular aryl migration, resulting in the formation of new carbon-nitrogen bonds. This transformation demonstrates the utility of hypervalent iodine compounds in promoting unusual rearrangement processes [13].

The stereochemical consequences of deacetylative rearrangements depend on the specific mechanism involved. In cases where carbocationic intermediates are generated, the stereochemical outcome is influenced by the stability of the intermediate and the migratory aptitude of different substituents [14]. Rearrangements typically proceed to form more stable carbocations, following the general principle that tertiary carbocations are more stable than secondary ones [14].

Metal-catalyzed deacetylative processes often involve oxidative addition and reductive elimination steps, which can proceed with retention or inversion of configuration depending on the specific catalyst and reaction conditions [15]. The choice of catalyst and reaction parameters significantly influences both the efficiency and stereoselectivity of these transformations.

The synthetic utility of deacetylative functionalization lies in its ability to construct complex molecular frameworks from readily available acetylated precursors [11]. These transformations enable the formation of quaternary carbon centers and the introduction of diverse functional groups through a single synthetic operation [11].

XLogP3

2.2

Dates

Last modified: 08-19-2023

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